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Cat. No.: B1430806

An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dibromo-[1][2]
[3]triazolo[1,5-a]pyridine

Foreword: Navigating the Landscape of a Niche
Heterocycle

In the vast field of medicinal chemistry, specific scaffolds often emerge as privileged structures
due to their unique biological activities and synthetic accessibility. The[1][2][3]triazolo[1,5-
a]pyridine core is one such scaffold, recognized for its isosteric relationship with purines and its
broad therapeutic potential. This guide focuses on a specific, yet under-documented analogue:
6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

While this compound is commercially available as a building block, detailed experimental
characterization data is not widely published in peer-reviewed literature. Therefore, this
document serves as both a repository of known information and a predictive guide based on
established principles and data from closely related structures. As scientists, we often work at
the edge of the known, and this guide is structured to provide a robust framework for
researchers investigating this and similar molecules. We will proceed by grounding our
discussion in the established chemistry of the parent scaffold, presenting computed data, and
outlining the rigorous experimental workflows required for full characterization.
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Molecular Identity and Core Physicochemical
Parameters

The foundational step in any chemical investigation is to establish the molecule's identity and
basic properties. 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is registered under CAS Number
1310680-10-4.[4][5] Its structure features a fused bicyclic system consisting of a pyridine ring
and a 1,2,4-triazole ring, with bromine atoms substituting the pyridine ring at positions 6 and 8.

While experimentally determined values for properties like melting point and solubility are not
readily available in the literature, computational models provide a reliable starting point for
experimental design.

Table 1: Molecular Identifiers and Computed Properties for 6,8-Dibromo-[1][2][3]triazolo[1,5-

a]pyridine
Property Value Source
CAS Number 1310680-10-4 [4]
Molecular Formula CeH3Brz2Ns [6]
Molecular Weight 276.92 g/mol [2]
PubChem CID 71463749 [6]
InChiKey Not Available
Canonical SMILES C1=C(C=C2C(=N1)N=CN2)Br (Inferred)

Note: Computed properties are algorithmically generated and should be confirmed via
experimentation.

Synthesis Strategy: Constructing the[1][2]
[3]triazolo[1,5-a]pyridine Core

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold is well-documented, offering several
reliable routes.[7] A prevalent and robust method involves the oxidative cyclization of N-
(pyridin-2-yl)amidines. This approach is favored for its efficiency and tolerance of various
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functional groups. The causality behind this choice lies in the direct formation of the critical N-N
bond that defines the triazole ring.

A general workflow for synthesizing a substituted[1][2][3]triazolo[1,5-a]pyridine, adaptable for
the 6,8-dibromo analogue, is depicted below. The process begins with a substituted 2-
aminopyridine, which undergoes reaction to form an N-arylamidine intermediate, followed by an
oxidative intramolecular cyclization to yield the final fused heterocycle.
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(Starting Material) (Reagent)
Condensation
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Caption: General synthetic workflow for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Protocol: Representative Synthesis via Oxidative N-N
Bond Formation
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This protocol is adapted from established methods for the synthesis of similar 1,5-fused 1,2,4-
triazoles.[7]

Objective: To synthesize 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine from 2-amino-3,5-
dibromopyridine.

Step 1: Formation of N-(3,5-dibromopyridin-2-yl)formamidine

e To a solution of 2-amino-3,5-dibromopyridine (1.0 eq) in anhydrous toluene, add triethyl
orthoformate (1.5 eq).

e Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

o Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.

» Remove the solvent under reduced pressure. The resulting crude amidine intermediate is
often used in the next step without further purification.

Step 2: I2/KI-Mediated Oxidative Cyclization

e Dissolve the crude amidine intermediate from Step 1 in a suitable solvent such as N,N-
Dimethylformamide (DMF).

e Add potassium iodide (KI, 2.0 eq) and iodine (Iz, 1.5 eq) to the solution.

 Stir the reaction mixture at 80-100 °C for 8-12 hours. Monitor for the disappearance of the
intermediate by TLC.

o After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate
to quench the excess iodine.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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» Purify the crude product by flash column chromatography on silica gel to yield the pure 6,8-
Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Structural Elucidation and Spectroscopic
Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound.
This involves a suite of spectroscopic techniques. While specific data for the target molecule is
scarce, this section outlines the expected outcomes and interpretation based on the known
properties of the triazolopyridine scaffold.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

e 1H NMR: Due to the substitution pattern, three proton signals are expected in the aromatic
region. The proton at position 2 (on the triazole ring) would likely appear as a singlet at the
most downfield position. The protons at positions 5 and 7 on the pyridine ring would appear
as doublets, with their chemical shifts influenced by the electron-withdrawing bromine atoms.

e 13C NMR: Six distinct carbon signals are expected. The chemical shifts will reflect the
electronic environment; carbons bonded to bromine (C6, C8) will be shifted, and the
bridgehead carbon (C8a) and triazole carbons (C2) will have characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

o High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the molecular
formula (CeHsBrz2Ns). The spectrum is expected to show a characteristic isotopic pattern for
two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within the molecule.
Expected characteristic peaks would include C-H stretching for the aromatic rings, C=N and
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C=C stretching vibrations characteristic of the fused heterocyclic system, and C-Br stretching
vibrations.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond
lengths, bond angles, and intermolecular packing.[9] Obtaining suitable crystals would be a key
goal in a full characterization campaign. The analysis would confirm the planarity of the fused
ring system and reveal any significant intermolecular interactions, such as 1-stacking.
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Caption: Logical workflow for the structural characterization of the title compound.

Scientific Relevance and Potential Applications in
Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a close analogue of the title compound's core, is
exceptionally versatile in drug design.[10] This versatility stems from several key features that
can be extrapolated to the[1][2][3]triazolo[1,5-a]pyridine system.
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e Purine Bioisostere: The fused ring system is isoelectronic with purine. This allows it to act as
a surrogate for adenine or guanine, potentially interacting with enzymes and receptors that
recognize purinergic ligands, such as kinases and G-protein coupled receptors (GPCRS).

o Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as both hydrogen bond
donors and acceptors, facilitating strong and specific interactions with biological targets.

e Modulation of Physicochemical Properties: The dibromo-substitution significantly increases
the lipophilicity of the molecule compared to the unsubstituted parent ring. The bromine
atoms also serve as synthetic handles for further modification via cross-coupling reactions
(e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for
screening.

Given these properties, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is a valuable building block
for developing novel therapeutics, potentially in areas such as:

e Oncology: As kinase inhibitors.
 Infectious Diseases: As agents against parasites like Trypanosoma cruzi.

o Neurodegenerative Diseases: Targeting enzymes implicated in these conditions.

Conclusion and Future Outlook

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine represents a molecule of significant potential,
situated at the intersection of a privileged heterocyclic scaffold and strategic functionalization.
While its specific physicochemical properties require further experimental investigation, this
guide provides a comprehensive framework based on established chemical principles and data
from analogous structures. The synthetic routes are well-defined, the methods for its
characterization are rigorous and clear, and its potential applications in medicinal chemistry are
compelling. It is our hope that this guide will serve as a valuable resource for researchers
poised to unlock the full potential of this and related compounds in the ongoing quest for novel
therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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